molecular formula C25H23ClN2 B10932388 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10932388
M. Wt: 386.9 g/mol
InChI Key: VIMMFFRMLCDFHC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group and two 3,4-dimethylphenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents on the aromatic rings. Some examples are:

  • 1-(4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 1-(4-bromophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 1-(4-nitrophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct reactivity and bioactivity profiles compared to its analogs.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2/c1-16-5-7-20(13-18(16)3)24-15-25(21-8-6-17(2)19(4)14-21)28(27-24)23-11-9-22(26)10-12-23/h5-15H,1-4H3

InChI Key

VIMMFFRMLCDFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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